2-(2-Cyclopropylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Cyclopropylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the catalyst.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DMF).
Conditions: The reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(2-Cyclopropylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-(2-Cyclopropylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the organoboron compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropylethanol
- Cyclopropylmethylcarbinol
- Cyclopropylboronic acid
Uniqueness
Compared to similar compounds, 2-(2-Cyclopropylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity, making it more efficient in cross-coupling reactions. Its unique structure allows for better control over reaction conditions and product selectivity, which is particularly valuable in complex organic synthesis.
Properties
Molecular Formula |
C11H21BO2 |
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Molecular Weight |
196.10 g/mol |
IUPAC Name |
2-(2-cyclopropylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h9H,5-8H2,1-4H3 |
InChI Key |
KSDMBNKNXTYZPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2CC2 |
Origin of Product |
United States |
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